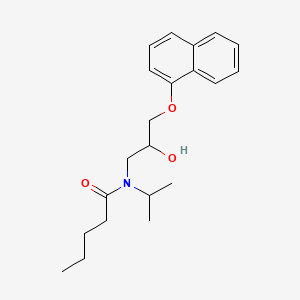

N-Valeroylpropranolol

Description

N-Valeroylpropranolol is a derivative of the non-selective β-blocker propranolol (C₁₆H₂₁NO₂, M.W. 259.34), modified by the addition of a valeroyl (pentanoyl) group to the parent structure . While direct evidence for N-Valeroylpropranolol’s synthesis or applications is absent in the provided materials, its nomenclature suggests a structural analog of propranolol with enhanced lipophilicity due to the valeroyl moiety. This modification likely alters pharmacokinetic properties, such as absorption and metabolic stability, compared to propranolol and its other derivatives (e.g., 4-hydroxypropranolol, nitroso-propranolol) .

Properties

CAS No. |

111399-16-7 |

|---|---|

Molecular Formula |

C21H29NO3 |

Molecular Weight |

343.5 g/mol |

IUPAC Name |

N-(2-hydroxy-3-naphthalen-1-yloxypropyl)-N-propan-2-ylpentanamide |

InChI |

InChI=1S/C21H29NO3/c1-4-5-13-21(24)22(16(2)3)14-18(23)15-25-20-12-8-10-17-9-6-7-11-19(17)20/h6-12,16,18,23H,4-5,13-15H2,1-3H3 |

InChI Key |

HRNVFJVOWMQWAB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)N(CC(COC1=CC=CC2=CC=CC=C21)O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Valeroylpropranolol typically involves the acylation of propranolol with valeric acid. This reaction can be carried out using various acylating agents such as valeroyl chloride in the presence of a base like pyridine or triethylamine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acylating agent.

Industrial Production Methods

In an industrial setting, the production of N-Valeroylpropranolol may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps for purification, such as recrystallization or chromatography, to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N-Valeroylpropranolol can undergo various chemical reactions, including:

Oxidation: The valeroyl group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to remove the valeroyl group, reverting to propranolol.

Substitution: The valeroyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Acyl chlorides and anhydrides in the presence of a base can facilitate substitution reactions.

Major Products

Oxidation: Valeric acid derivatives.

Reduction: Propranolol.

Substitution: Various acylated propranolol derivatives.

Scientific Research Applications

N-Valeroylpropranolol has several applications in scientific research:

Chemistry: Used as a model compound to study the effects of acylation on beta-blockers.

Biology: Investigated for its potential effects on cellular signaling pathways.

Medicine: Explored for its modified pharmacokinetic properties, which may offer advantages over propranolol in certain therapeutic contexts.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

N-Valeroylpropranolol exerts its effects by blocking beta-adrenergic receptors, similar to propranolol. The valeroyl group may influence the compound’s ability to cross cell membranes and its interaction with metabolic enzymes, potentially altering its duration of action and bioavailability. The primary molecular targets are beta-1 and beta-2 adrenergic receptors, leading to decreased heart rate, myocardial contractility, and blood pressure.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between N-Valeroylpropranolol and related compounds:

*Estimated based on valeroyl group addition (ΔLogP ~+1.7).

- N-Valeroylpropranolol vs. Propranolol’s LogP of 3.48 reflects moderate lipophilicity, whereas esterification likely shifts N-Valeroylpropranolol into a highly lipophilic category .

- 4-Nitropropranolol: The nitro group introduces electron-withdrawing effects, altering reactivity and metabolic pathways compared to the valeroyl modification .

- N-Nitroso Propranolol: This carcinogenic impurity forms via nitrosation of propranolol’s secondary amine, highlighting the importance of structural modifications in toxicity profiles .

Metabolic and Pharmacokinetic Differences

Metabolic Pathways:

- Propranolol: Primarily metabolized by CYP1A2 and CYP2D6 to 4-hydroxypropranolol, with additional contributions from UGT enzymes .

- N-Valeroylpropranolol: Likely undergoes hydrolysis by esterases to release propranolol, bypassing CYP-mediated metabolism. This prodrug design could reduce first-pass metabolism and improve bioavailability .

Pharmacokinetic Parameters (Estimated):

| Parameter | Propranolol | N-Valeroylpropranolol | 4-Nitropropranolol |

|---|---|---|---|

| Bioavailability | 25–30% | ~50–60%* | <20%* |

| Half-life (t₁/₂) | 3–6 hours | 8–12 hours* | 2–4 hours* |

| Protein Binding | 90–95% | >95%* | 85–90%* |

*Theoretical estimates based on structural modifications.

Research Findings and Clinical Implications

- Enzyme Phenotyping: Propranolol’s metabolism by CYP1A2 and CYP2D6 is well-documented . N-Valeroylpropranolol’s reliance on esterases could minimize drug-drug interactions with CYP inhibitors (e.g., fluoxetine) .

- Analytical Challenges: Impurities like N-Nitroso Propranolol require sensitive quantification methods (e.g., LC-MS/MS), as described for nitroso derivatives in . N-Valeroylpropranolol’s detection would similarly demand specialized protocols.

- Stability: Unlike N-Nitroso Propranolol, which forms under acidic conditions, N-Valeroylpropranolol’s ester bond may hydrolyze in plasma, necessitating formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.